
Orange G
Descripción general
Descripción
Orange G, also known as C.I. 16230, Acid Orange 10, or orange gelb, is a synthetic azo dye used in histology in many staining formulations . It usually comes as a disodium salt and has the appearance of orange crystals or powder . It is used in the Papanicolaou stain to stain keratin and is a major component of the Alexander test for pollen staining . It is often combined with other yellow dyes and used to stain erythrocytes in the trichrome methods .
Molecular Structure Analysis
The molecular formula of Orange G is C16H10N2Na2O7S2 . It is an organic sodium salt that is the disodium salt of 7-hydroxy-8-[(E)-phenyldiazenyl]naphthalene-1,3-disulfonic acid .
Chemical Reactions Analysis
Orange G has been studied in the context of photocatalytic degradation. In one study, ZnO and Ag/ZnO thin film photocatalysts were synthesized and used for the photocatalytic degradation of Orange G . The degradation was investigated under different reaction conditions, including initial dye concentrations, temperature, and light intensity .
Physical And Chemical Properties Analysis
Orange G is an orange microcrystal or powder . It is soluble in water . The molecular weight of Orange G is 452.38 g/mol .
Aplicaciones Científicas De Investigación
Electrophoresis
Orange G is used as an electrophoretic color marker to monitor the process of agarose gel electrophoresis and polyacrylamide gel electrophoresis . It runs approximately at the size of a 50 Base pair (bp) DNA molecule .
Staining Keratin
In the Papanicolaou stain, Orange G is used to stain keratin . This staining technique is widely used in cytology and histological studies.
Pollen Staining
Orange G is a major component of the Alexander test for pollen staining . This test is used to assess the viability of pollen grains in plant breeding and research.
Erythrocyte Staining
Orange G is often combined with other yellow dyes and used to stain erythrocytes in the trichrome methods . This helps in visualizing and studying the morphology of red blood cells.
Collagen Staining
Orange G is used as a collagen stain for connective tissue . This application is particularly useful in histology and pathology to study the structure and function of connective tissues.
Cytoplasmic Staining
Orange G is typically used as a background or cytoplasmic stain for various biological samples . This is a common application within clinical cytology within Papanicolaou variants .
Mecanismo De Acción
Target of Action
Orange G, also known as Acid Orange 10 or C.I. 16230, is a synthetic azo dye . It primarily targets keratin, a fibrous structural protein present in the skin, hair, and nails . It is also used to stain erythrocytes in trichrome methods .
Mode of Action
Orange G interacts with its targets through a process known as staining. In histology, it is used in many staining formulations, including the Papanicolaou stain, where it is used to stain keratin . The dye binds to these structures, allowing them to be visualized under a microscope.
Biochemical Pathways
It is known that the dye is used in electrophoresis as a color marker, running approximately at the size of a 50 base pair (bp) dna molecule . This suggests that it may interact with DNA or other nucleic acids during this process.
Result of Action
The primary result of Orange G’s action is the staining of specific structures within cells, such as keratin . This allows these structures to be visualized and studied under a microscope. In electrophoresis, Orange G provides a visual marker that helps monitor the process .
Action Environment
The action of Orange G can be influenced by various environmental factors. For instance, its color changes depending on the pH of the solution it is in, showing brilliant orange in neutral and acidic pH or red in pH greater than 9 . This property can affect its staining efficacy. Furthermore, the concentration of Orange G and the duration of staining can also impact the intensity of the color produced.
Propiedades
IUPAC Name |
disodium;7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O7S2.2Na/c19-13-7-6-10-8-12(26(20,21)22)9-14(27(23,24)25)15(10)16(13)18-17-11-4-2-1-3-5-11;;/h1-9,19H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXUHWZMNJHFRV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2Na2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021082 | |
| Record name | C.I. Acid Orange 10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
C.i. acid orange 10 appears as orange microcrystals or powder. (NTP, 1992), Yellowish-red solid; [HSDB] | |
| Record name | C.I. ACID ORANGE 10 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19717 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Orange G | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4096 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
50 to 100 mg/mL at 74.3 °F (NTP, 1992), GENERALLY INSOL IN ORGANIC SOLVENTS, BUT SLIGHTLY SOL IN ETHANOL & CELLOSOLVE, Solubility in water = 80 mg/ml, in ethanol = 3 mg/ml, in methyl Cellosolve(monomethyl ether of ethylene glycol) = 40 mg/ml. | |
| Record name | C.I. ACID ORANGE 10 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19717 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | C.I. ORANGE G | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4348 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Orange G | |
Color/Form |
YELLOWISH-RED CRYSTALS OR LEAFLETS | |
CAS RN |
1936-15-8 | |
| Record name | C.I. ACID ORANGE 10 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19717 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | C.I. Orange G | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001936158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-(2-phenyldiazenyl)-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Acid Orange 10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 7-hydroxy-8-phenylazonaphthalene-1,3-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.096 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORANGE G | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q6EJU80RN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | C.I. ORANGE G | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4348 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
572 to 707 °F (decomposes) (NTP, 1992) | |
| Record name | C.I. ACID ORANGE 10 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19717 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the chemical structure of Orange G?
A1: Orange G is a synthetic azo dye with the chemical name 7-hydroxy-8-(phenylazo)-1,3-naphthalenedisulfonic acid, disodium salt. Its structure consists of a naphthalene ring system with a hydroxyl group, two sulfonic acid groups, and an azo (-N=N-) linkage connecting it to a phenyl group.
Q2: What is the molecular formula and weight of Orange G?
A2: The molecular formula of Orange G is C16H10N2Na2O7S2, and its molecular weight is 452.38 g/mol.
Q3: Is there any spectroscopic data available for Orange G?
A3: Yes, Orange G exhibits a characteristic absorption peak at 477 nm in the UV-Visible spectrum, which is responsible for its orange color. []
Q4: How does pH affect the removal of Orange G from aqueous solutions?
A4: Research indicates that the removal of Orange G using activated carbon decreases as pH increases. [] For instance, removal efficiency decreased from 95% to 82% when pH was increased from 2 to 12.
Q5: What is the impact of temperature on the removal of Orange G from aqueous solutions?
A5: Studies suggest that the process of removing Orange G from aqueous solutions is exothermic. This means higher temperatures hinder the removal process. []
Q6: Can Orange G degradation be accelerated?
A6: Yes, research demonstrates that the presence of UV absorbers like phenyl benzoate can accelerate the photofading rate of Orange G. []
Q7: Can natural materials be used to degrade Orange G?
A7: Yes, studies show that biochar derived from iron-rich biomass can accelerate the microbial reduction of Orange G by Shewanella oneidensis MR-1, enhancing the reductive removal rate to 72–97%. []
Q8: Is Orange G biodegradable?
A8: Orange G is known to be poorly biodegradable. []
Q9: What are the environmental concerns associated with Orange G?
A9: As a textile dye, Orange G contributes to water pollution. Its presence in water bodies can be detrimental to aquatic life, hinder photosynthesis, and potentially pose risks to human health due to its toxicity and potential carcinogenic properties. [, ]
Q10: Are there alternative dyes to Orange G with lower environmental impact?
A10: This question requires further research. Investigating alternative dyes with lower toxicity, higher biodegradability, and minimal environmental impact is crucial for sustainable practices.
Q11: How can we determine the concentration of Orange G in a sample?
A11: Several analytical methods are available for Orange G quantification, including:
- UV-Vis spectrophotometry: This method utilizes the characteristic absorption peak of Orange G at 477 nm to determine its concentration. [, , , ]
- High-performance liquid chromatography (HPLC): This technique provides a more detailed analysis, separating and quantifying Orange G in complex mixtures. [, , , ]
Q12: How can we monitor the degradation of Orange G in wastewater treatment?
A12: UV-Vis spectrophotometry is a common method to track the decolorization of Orange G during treatment, as the decrease in absorbance at 477 nm corresponds to the degradation of the dye. [, ]
Q13: What is the role of Orange G in the Papanicolaou stain?
A14: In the Papanicolaou stain, Orange G primarily stains mature cells and keratin, giving them a distinct orange color. This helps in differentiating them from other cell types and assessing the health of the cervical epithelium. [, ]
Q14: What are the potential applications of titanium dioxide (TiO2) in the degradation of Orange G?
A15: TiO2 is a well-known photocatalyst. Research suggests that TiO2, especially when modified or used in composites, can effectively degrade Orange G under UV or visible light irradiation, offering a potential solution for wastewater treatment. [, , , ]
Q15: How can we improve the efficiency of Orange G removal using adsorption techniques?
A16: Ongoing research focuses on developing new adsorbent materials with higher surface area, tailored pore size distribution, and enhanced affinity for Orange G. Additionally, optimizing process parameters like pH, temperature, and contact time is crucial for maximizing adsorption efficiency. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




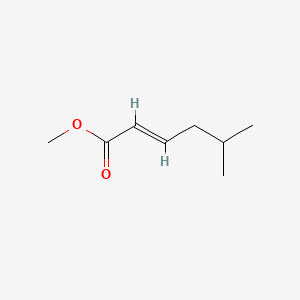
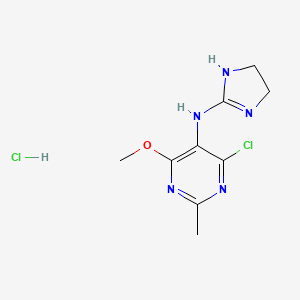
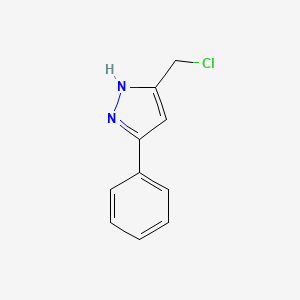
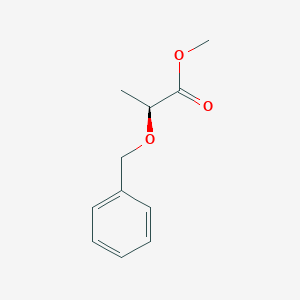
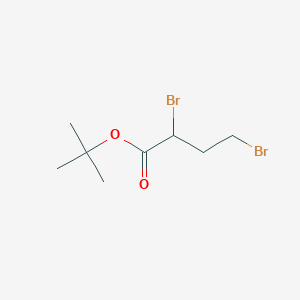
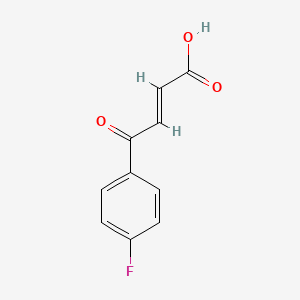
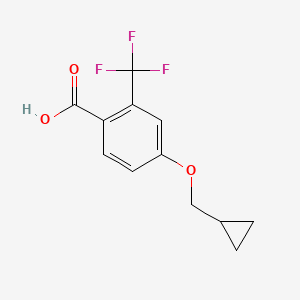
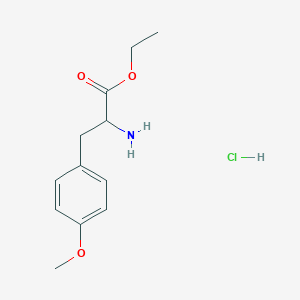
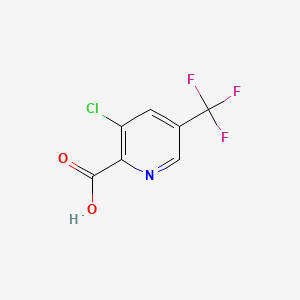
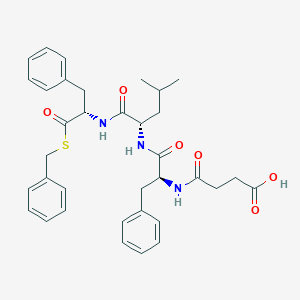
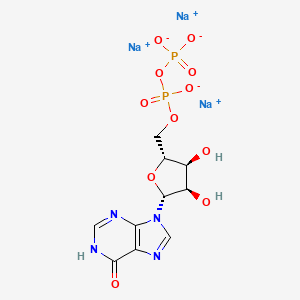
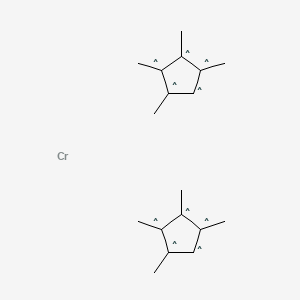
![3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one phosphate](/img/structure/B6593822.png)